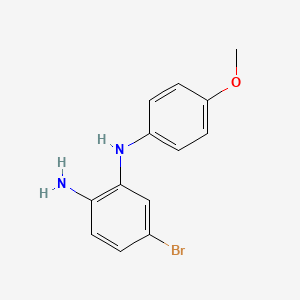

5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

4-bromo-2-N-(4-methoxyphenyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-17-11-5-3-10(4-6-11)16-13-8-9(14)2-7-12(13)15/h2-8,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKADIKYBKLUKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 5-Bromo-N-methyl-2-nitroaniline Precursors

A common approach involves reduction of 5-bromo-N-methyl-2-nitroaniline derivatives to the corresponding diamine using various reducing agents under different conditions.

These reductions convert the nitro group to the diamine functionality, preserving the bromine substituent and allowing further functionalization.

N1-Substitution with 4-Methoxyphenyl Group

The attachment of the 4-methoxyphenyl group to the N1 nitrogen is typically achieved via nucleophilic substitution or reductive amination strategies:

Nucleophilic Aromatic Substitution: Using 1-fluoro-2-nitrobenzene derivatives reacted with 4-methoxyaniline or related amines in the presence of potassium carbonate in DMSO at elevated temperature (110°C) for 24 hours, followed by reduction of the nitro group to the diamine.

Reductive Amination Route: Condensation of 4-methoxybenzaldehyde with 4-methoxybenzylamine in ethanol under reflux (90°C for 12 h), followed by reduction with sodium borohydride at 0°C, then further reaction with nitro-substituted halobenzenes and subsequent reduction to the diamine.

Representative Synthetic Procedure (Adapted)

Step 1: Formation of N-(4-methoxyphenyl)-2-nitroaniline

- To a solution of 1-fluoro-2-nitrobenzene (1 equiv) and 4-methoxyaniline (1.1 equiv) in DMSO, potassium carbonate (1.5 equiv) is added.

- The mixture is stirred at 110°C for 24 hours.

- After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

- The organic layers are combined, washed, dried, and concentrated to afford the nitroaniline intermediate.

Step 2: Reduction to this compound

- The nitroaniline intermediate is dissolved in ethanol/water (4:1).

- Iron powder (4-5 equiv) and calcium chloride (1 equiv) are added.

- The mixture is heated to reflux for 2 hours.

- After cooling, the mixture is filtered through celite, concentrated under reduced pressure, and purified to yield the target diamine.

Data Table Summarizing Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting Materials | 5-bromo-2-nitroaniline derivatives, 4-methoxyaniline or 4-methoxybenzylamine, 1-fluoro-2-nitrobenzene |

| Reducing Agents | Iron powder, tin(II) chloride, zinc powder, ammonium chloride, sodium borohydride (for reductive amination) |

| Solvents | Ethanol, water, methanol, 1,4-dioxane, DMSO, ethyl acetate |

| Reaction Temperatures | 0°C to reflux (~78-110°C) depending on step |

| Reaction Times | 2 to 24 hours |

| Yields | 70-90% for reduction steps; overall yields vary based on purification and substitution methods |

| Purification | Filtration through celite, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, column chromatography if needed |

Research Findings and Notes

- The reduction of nitro groups to diamines is efficiently achieved using iron powder with calcium chloride in ethanol/water mixtures under reflux, providing high yields and relatively clean products.

- Alternative reducing agents such as tin(II) chloride and zinc with ammonium chloride offer viable routes with comparable yields but require careful control of pH and work-up conditions.

- The N1-substitution with the 4-methoxyphenyl group is best achieved via nucleophilic aromatic substitution or reductive amination, with the latter allowing for more diverse substitution patterns.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect the yield and purity of the final compound.

- The presence of the bromine atom is stable under the reduction conditions employed, allowing selective functionalization without dehalogenation.

- Purification typically involves filtration, extraction, and sometimes column chromatography to isolate the pure diamine compound.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for constructing complex molecules.

Biology: This compound may be utilized in biological research to study its effects on cellular processes and its potential as a bioactive molecule.

Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methoxyphenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine and analogous compounds:

Key Structural and Functional Insights

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) : The nitro group in 4-bromo-5-nitrobenzene-1,2-diamine () increases electrophilicity, making it suitable for nucleophilic aromatic substitution. In contrast, the trifluoromethyl group in 4-bromo-5-(trifluoromethyl)benzene-1,2-diamine () enhances metabolic stability and hydrophobicity .

- N1 Substituents : The methoxyphenyl group in the target compound may improve solubility via the methoxy group’s polarity, whereas the tetrahydropyran group in AB22215 () introduces conformational rigidity .

Synthetic Routes :

- Chan–Lam Coupling : Used for N-arylation of diamines (e.g., N1-(4-chlorophenyl)benzene-1,2-diamine , ), offering mild conditions and compatibility with boronic acids .

- Tin(II) Chloride Reduction : Effective for nitro-to-amine conversions, as seen in and , but requires careful pH control to avoid diamine degradation .

Applications: Pharmaceutical Intermediates: Brominated diamines are pivotal in synthesizing heterocycles like quinoxalines () or pyrimidines (), which are common in kinase inhibitors or antipsychotics (e.g., clozapine analogs in ) . Agrochemicals: Fluorinated derivatives (e.g., 4-bromo-5-(trifluoromethyl)benzene-1,2-diamine) are explored for pesticidal activity due to their resistance to environmental degradation .

Research Findings and Challenges

- Crystallographic Characterization : SHELX and OLEX2 () are widely used for structural validation, but brominated diamines often require twinning corrections due to heavy-atom effects .

- Stability Issues : Unsubstituted diamines (e.g., benzene-1,2-diamine in ) are prone to oxidation, necessitating immediate use in downstream reactions .

Biological Activity

5-Bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine is a chemical compound with the molecular formula C13H13BrN2O and a molecular weight of 293.16 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves methods such as the Suzuki–Miyaura coupling reaction , which is a widely employed technique for forming carbon-carbon bonds. This reaction is crucial for the introduction of the bromine atom and the methoxy group into the benzene ring structure.

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form quinones or other derivatives.

- Reduction : Can yield corresponding amines.

- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique structural features, particularly the bromine and methoxy groups, enhance its binding affinity and reactivity, potentially leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- A related compound demonstrated significant antiproliferative activity against human breast cancer cells (MCF-7), with an IC50 value of .

- Another variant showed promising results against gastric adenocarcinoma (SGC-7901) and lung adenocarcinoma (A549), indicating that structural modifications can enhance anticancer properties .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Various studies indicate that modifications to the benzene ring can yield compounds with significant activity against bacteria and fungi. For example:

Case Study 1: Antiviral Potential

In a study focused on developing novel anti-MERS-CoV agents, structural modifications were made to related compounds, leading to varying inhibitory potencies. Compounds with electron-donating groups like methoxy showed improved activity compared to those with bulkier substituents .

Case Study 2: Cytotoxicity Assessment

Research involving the assessment of cytotoxicity revealed that certain derivatives of benzene-diamines could selectively induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells. This selective action underscores the therapeutic potential of such compounds in cancer treatment .

Comparative Analysis

| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|---|

| This compound | C13H13BrN2O | - | - |

| Related Compound A | C13H12N2O3 | ||

| Related Compound B | C14H15BrN2O | - |

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine?

Answer:

The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting 4-bromo-1,2-diaminobenzene (precursor) with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like DMF/water . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires controlled temperature (80–100°C) and inert atmosphere. For intermediates, NMR (¹H/¹³C) and LC-MS are used to confirm structural integrity .

Advanced Synthesis: How can computational methods improve the efficiency of synthesizing this compound?

Answer:

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying optimal catalysts and solvent systems. For example, reaction path searches using software like Gaussian or ORCA can model the coupling mechanism between brominated diamines and methoxyphenyl groups, reducing trial-and-error experimentation . Machine learning algorithms trained on reaction databases (e.g., Reaxys) may suggest novel conditions (e.g., ligand selection, solvent polarity) to enhance yield and regioselectivity .

Basic Characterization: What analytical techniques are essential for confirming the structure of this compound?

Answer:

Core techniques include:

- ¹H/¹³C NMR : To verify substitution patterns (e.g., methoxy proton at δ 3.7–3.9 ppm, aromatic protons in 1,2-diamine positions).

- IR Spectroscopy : Confirm NH₂ stretches (~3300–3400 cm⁻¹) and C-Br bonds (~600 cm⁻¹).

- Mass Spectrometry (ESI/HRMS) : Validate molecular weight (e.g., m/z 293.03 for C₁₃H₁₂BrN₂O⁺). Purity is assessed via HPLC (C18 column, methanol/water mobile phase) .

Advanced Characterization: How can X-ray crystallography resolve ambiguities in structural elucidation?

Answer:

Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry (e.g., bromine at position 5 vs. 4) and dihedral angles between the methoxyphenyl and benzene rings. For example, intermolecular hydrogen bonding (N–H⋯N) in the crystal lattice can stabilize specific tautomers, explaining solubility differences . Synchrotron radiation improves resolution for low-yield compounds. Computational pre-screening (e.g., Mercury CSP) identifies crystallization conditions .

Stability and Degradation: What factors influence the compound’s stability under laboratory conditions?

Answer:

Key factors:

- Light Sensitivity : Brominated aromatics degrade under UV; store in amber vials.

- Oxidation : NH₂ groups oxidize to nitro; use argon/vacuum storage and antioxidants (e.g., BHT).

- pH : Protonation of amines in acidic conditions alters solubility. Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Mechanistic Studies: How can researchers investigate the compound’s reactivity in catalytic systems?

Answer:

Advanced methods include:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.

- In Situ IR/Raman Spectroscopy : Track intermediate formation during coupling reactions.

- DFT Calculations : Model electron transfer mechanisms (e.g., bromine as a leaving group) and ligand effects .

Data Contradictions: How to resolve discrepancies in reported reaction yields or spectral data?

Answer:

- Reproducibility Checks : Validate purity of precursors (e.g., 4-methoxyphenylboronic acid via melting point).

- Factorial Design (DoE) : Systematically test variables (e.g., solvent polarity, catalyst loading) to identify critical factors .

- Collaborative Validation : Cross-reference NMR/LC-MS data with open databases (e.g., PubChem) or independent labs .

Applications in Drug Discovery: What methodologies assess its potential as a pharmacophore?

Answer:

- In Vitro Assays : Screen for kinase inhibition (e.g., ATP-binding assays) or antimicrobial activity (MIC tests).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to ethoxy) and correlate with bioactivity.

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock or Schrödinger .

Separation Challenges: How to optimize purification for scale-up?

Answer:

- Membrane Technologies : Nanofiltration removes impurities with MW < 500 Da.

- Simulated Moving Bed (SMB) Chromatography : Continuous separation improves throughput.

- Crystallization Engineering : Screen solvents (e.g., ethanol/water mixtures) using high-throughput platforms .

Experimental Design: What strategies minimize resource-intensive trial-and-error approaches?

Answer:

- Hybrid Computational-Experimental Workflows : Use quantum mechanics/molecular mechanics (QM/MM) to prioritize reaction conditions.

- Microfluidic Reactors : Enable rapid screening of temperature/pressure effects.

- Iterative Feedback Loops : Integrate failed experimental data into machine learning models to refine predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.